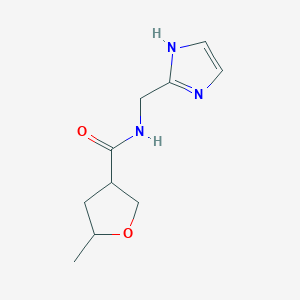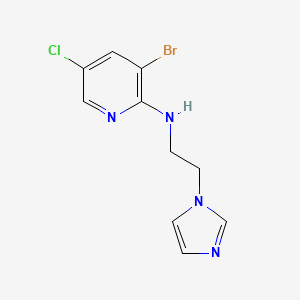![molecular formula C8H10BrClN2O B6645816 1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol](/img/structure/B6645816.png)
1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol is a chemical compound with the molecular formula C8H10BrClN2O. It is also known as BCPAO or 3-bromo-5-chloro-2-(isopropylamino)pyridine-1-ol. This compound is widely used in scientific research for its unique properties and applications.
Mechanism of Action
The mechanism of action of 1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol is not well understood. However, it is believed to act as a competitive inhibitor of certain enzymes involved in cellular metabolism. It may also interact with certain receptors in the nervous system, leading to changes in neurotransmitter levels and neuronal activity.
Biochemical and physiological effects:
1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells in vitro. It also has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. In addition, it has been shown to have neuroprotective effects, reducing the damage caused by stroke and other neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol in lab experiments is its versatility. It can be used as a building block in the synthesis of various compounds, as well as a reference standard for analytical chemistry. It also has a range of biological activities, making it useful for studying cellular metabolism, cancer biology, and neuroscience. However, one limitation of using this compound is its toxicity. It can be harmful if ingested or inhaled, and should be handled with care in the laboratory.
Future Directions
There are many potential future directions for research on 1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol. One area of interest is its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. Researchers may also explore its use as a catalyst in organic synthesis, or its potential as a tool for studying cellular metabolism and signaling pathways. In addition, future research may focus on improving the synthesis method and optimizing the reaction conditions to increase the yield and purity of the product.
Synthesis Methods
The synthesis of 1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol involves the reaction of 3-bromo-5-chloropyridine-2-amine with isopropylamine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or acetonitrile under controlled conditions of temperature and pressure. The yield of the product can be improved by optimizing the reaction conditions.
Scientific Research Applications
1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol is widely used in scientific research for its unique properties and applications. It is used as a building block in the synthesis of various pharmaceuticals and agrochemicals. It is also used as a reference standard in analytical chemistry for the identification and quantification of related compounds. In addition, it is used as a ligand in the development of new catalysts for organic synthesis.
properties
IUPAC Name |
1-[(3-bromo-5-chloropyridin-2-yl)amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrClN2O/c1-5(13)3-11-8-7(9)2-6(10)4-12-8/h2,4-5,13H,3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISMGQPPHBAWRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C(C=C(C=N1)Cl)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(5-Methylfuran-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6645743.png)

![2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6645760.png)


![N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine](/img/structure/B6645789.png)
![3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile](/img/structure/B6645791.png)



![3-[(3-Bromo-5-chloropyridin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6645809.png)


![1-[(4-Chloro-2-fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B6645842.png)